Dalbavancin B2
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22S,34S,37R,40R,52S)-5,32-dichloro-22-(dimethylamino)-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C89H102Cl2N10O28/c1-39(2)14-11-9-7-8-10-12-15-62(107)94-70-74(110)76(112)79(87(121)122)129-88(70)128-78-59-32-44-33-60(78)125-56-25-20-43(30-51(56)90)72(108)69-85(119)98-67(81(115)92-26-13-27-100(3)4)49-34-45(103)35-58(126-89-77(113)75(111)73(109)61(38-102)127-89)63(49)48-29-41(18-23-53(48)104)65(82(116)99-69)95-83(117)66(44)96-84(118)68-50-36-47(37-55(106)64(50)91)124-57-31-42(19-24-54(57)105)71(101(5)6)86(120)93-52(80(114)97-68)28-40-16-21-46(123-59)22-17-40/h16-25,29-37,39,52,61,65-77,79,88-89,102-106,108-113H,7-15,26-28,38H2,1-6H3,(H,92,115)(H,93,120)(H,94,107)(H,95,117)(H,96,118)(H,97,114)(H,98,119)(H,99,116)(H,121,122)/t52-,61-,65-,66-,67+,68+,69+,70-,71+,72-,73-,74-,75+,76+,77+,79+,88-,89+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBKIYPGHBKLQU-MECMOBIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)N(C)C)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)[C@@H](C(=O)N[C@H](CC2=CC=C(O3)C=C2)C(=O)N1)N(C)C)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C89H102Cl2N10O28 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1830.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Structural Characterization and Conformational Dynamics of Dalbavancin B2
Advanced Spectroscopic Fingerprinting of Dalbavancin (B606935) B2
Advanced spectroscopic techniques are indispensable for the identification, quantification, and characterization of Dalbavancin B2 within its complex mixture.
Mass Spectrometry (MS): High-resolution mass spectrometry, particularly coupled with liquid chromatography (LC-MS/MS), is a cornerstone for analyzing Dalbavancin and its homologs. Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) methods have been successfully developed to simultaneously quantify the five homologous components of Dalbavancin, including this compound semanticscholar.orgresearchgate.net. Electrospray ionization (ESI) mass spectrometry (ESI-MS) has been used to generate spectra for this compound google.com. LC-MS/MS is also vital for identifying degradation products and impurities researchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed insights into molecular structure and dynamics. Proton NMR (¹H NMR) studies have revealed that Dalbavancin, in aqueous buffer solutions, can exhibit aggregation, leading to broadened spectral signals. This aggregation can be disrupted by the binding of excipients like cyclodextrins, suggesting conformational changes or altered molecular interactions nih.govresearchgate.net. NMR has also been employed to identify the specific locations of protons within the Dalbavancin molecule google.com and to characterize interactions with other molecules nih.govresearchgate.net.
Table 1: UHPLC-MS/MS Retention Times for Dalbavancin Homologs
| Dalbavancin Homolog | Retention Time (min) | Source Index |
| A0 | 3.20 | semanticscholar.orgresearchgate.net |
| A1 | 3.42 | semanticscholar.orgresearchgate.net |
| B0 | 4.69 | semanticscholar.orgresearchgate.net |
| B2 | 4.92 | semanticscholar.orgresearchgate.net |
| B1 | 5.03 | semanticscholar.orgresearchgate.net |
Note: Retention times are indicative and can vary based on specific chromatographic conditions.
Cryo-Electron Microscopy (Cryo-EM): While Cryo-EM is a powerful tool for determining the structures of large biomolecular complexes, its application specifically to this compound or its complexes has not been extensively detailed in the provided literature.
Conformational Analysis and Flexibility of this compound in Solution and Bound States
This compound, as part of the Dalbavancin mixture, exhibits significant conformational flexibility that is integral to its mechanism of action. Upon binding to its target, such as lipid II precursors, Dalbavancin adopts a "closed conformation." This conformational change is distinct from that of vancomycin (B549263) and plays a role in preventing dimerization, which may influence its efficacy researchgate.net.
Structural Heterogeneity and Impurity Profiling of this compound and Related Analogs
The inherent structural heterogeneity of Dalbavancin is a key consideration in its characterization and quality control. As mentioned, Dalbavancin is a mixture of several homologs, including this compound researchgate.netnih.govsemanticscholar.org. These components share a common core structure but differ in subtle modifications, such as variations in the fatty acid side chain or the presence of additional methyl groups nih.gov.
Beyond these primary homologs, various related compounds and degradation products can be present, often referred to as impurities. This compound itself can be considered a component of the drug product, but specific related impurities also require monitoring. Analytical methods, particularly UHPLC-MS/MS, are crucial for separating and quantifying these components and impurities, ensuring the purity and consistency of the drug substance semanticscholar.orgresearchgate.netwaters.com.
Biosynthetic Pathways and Synthetic Methodologies for Dalbavancin B2
Investigation of Nonomuraea Species Fermentation and Dalbavancin (B606935) B2 Biosynthesis
The precursor to dalbavancin, the A-40926 antibiotic complex, is naturally produced by the filamentous actinomycete Nonomuraea sp. ATCC 39727, also identified as Nonomuraea gerenzanensis. nih.govmdpi.comcreative-biogene.com Fermentation is the sole industrial method for producing this essential precursor. nih.gov The A-40926 complex is a mixture of related compounds, including the direct precursors to the dalbavancin B-series components. nih.govgoogle.com
Research into the fermentation process has identified several key factors that influence the yield and composition of the A-40926 complex. Optimization of the fermentation medium is critical. Studies have shown that low initial concentrations of phosphate (B84403) and ammonium (B1175870) are beneficial for A-40926 production. researchgate.net Phosphate limitation, in particular, enhances the biosynthesis of the antibiotic. researchgate.netresearchgate.net The composition of the medium, including carbon and nitrogen sources, plays a significant role in both cell growth and antibiotic yield. For instance, a defined minimal medium has been designed for Nonomuraea fermentation to study these effects. researchgate.net
Furthermore, the precursor for the characteristic 10-methylundecanoyl side chain of the major component, B0, is a key determinant of the final product ratio. The addition of 10-methyl undecanoic acid to the fermentation broth has been shown to significantly increase the yield of the A-40926 complex. google.com Strain improvement is another crucial strategy. Exposing the Nonomuraea gerenzanensis population to sub-inhibitory concentrations of A-40926 allowed for the isolation of more resistant phenotypes that demonstrated higher productivity, reaching up to 400 mg/L in bioreactors. mdpi.com Genetic engineering has also been employed, with one genetically modified strain, Nonomuraea gerenzanensis L71, increasing the yield of the precursor A40926B0 by 50-55%, up to 320 mg/L. google.com
| Factor | Observation | Reference |
|---|---|---|
| Phosphate Concentration | Limitation or low initial concentration enhances production. | researchgate.netresearchgate.net |
| Ammonium Concentration | Low initial concentration is beneficial for production. | researchgate.net |
| Precursor Supplementation | Addition of 10-methyl undecanoic acid increases yield. | google.com |
| Strain Selection | Selection for higher self-resistance can improve productivity. | mdpi.com |
| Genetic Modification | Engineered strains show significantly increased yields of specific precursors like A40926B0. | google.com |
Enzymatic and Genetic Aspects of Dalbavancin B2 Biosynthesis
The biosynthesis of A-40926, the precursor of this compound, is governed by a large biosynthetic gene cluster (BGC) in Nonomuraea, designated the 'dbv' cluster. nih.govnih.gov This cluster spans approximately 71 kb and contains 37 open reading frames (ORFs) that are responsible for the synthesis of the heptapeptide (B1575542) core, its subsequent modifications, and regulation. nih.govresearchgate.net
The core of A-40926 is a heptapeptide scaffold assembled by a non-ribosomal peptide synthetase (NRPS). researchgate.netfrontiersin.org This scaffold is then extensively modified by a series of tailoring enzymes encoded within the dbv cluster. These modifications include glycosylation, which is crucial for the molecule's activity. frontiersin.org A variety of glycosyltransferases attach different sugar residues to the aglycone. frontiersin.org Other key enzymatic steps include those catalyzed by oxygenases, a halogenase, and an N-acyltransferase, which attaches the fatty acid side chain that distinguishes the different components of the A-40926 complex. researchgate.net
Regulation of the dbv cluster is complex and involves several specific regulatory genes. Key regulators identified include Dbv3 and Dbv4. researchgate.net Dbv4, which is influenced by phosphate levels, acts as a transcriptional activator, governing the biosynthesis of the nonproteinogenic amino acid 3,5-dihydroxyphenylglycine and critical tailoring reactions. researchgate.net Dbv3 has been identified as the most critical positive regulator for A40926 biosynthesis; its knockout completely stops the production of all A40926 homologs. nih.gov Overexpression of certain dbv genes, such as dbv3 and dbv20, has been shown to significantly increase A40926 production. nih.gov A two-component regulatory system, comprising the sensor-kinase Dbv22 and the response regulator Dbv6, also plays a role in controlling the expression of the biosynthetic genes. nih.govresearchgate.net
| Gene/Protein | Putative Function | Reference |
|---|---|---|
| NRPS modules | Non-ribosomal peptide synthetase; assembles the heptapeptide core. | researchgate.netfrontiersin.org |
| Dbv3 | Pathway-specific positive regulator; essential for biosynthesis. | nih.govresearchgate.net |
| Dbv4 | Phosphate-controlled transcriptional activator. | researchgate.net |
| Dbv6 / Dbv22 | Two-component regulatory system (response regulator/sensor-kinase). | nih.govresearchgate.net |
| Glycosyltransferases | Attach sugar moieties to the aglycone. | frontiersin.org |
| N-acyltransferase | Attaches the fatty acid side chain to the glucosamine (B1671600) moiety. | google.comresearchgate.net |
| dbv23 | Pathway-specific acetyltransferase; deletion results in de-O-acetylated A40926. | fao.org |
Strategies for Total Chemical Synthesis of this compound and its Core Scaffold
The total chemical synthesis of complex glycopeptide antibiotics like dalbavancin is a formidable challenge due to their intricate structures, which include a highly cross-linked heptapeptide backbone and multiple stereocenters. The literature primarily focuses on the biosynthetic and semi-synthetic routes for dalbavancin production, as these are more commercially viable. While extensive research exists on the total synthesis of simpler glycopeptides like vancomycin (B549263), specific reports detailing a complete total synthesis of the this compound molecule or its complex aglycone are not prominent in the available scientific literature. The complexity of constructing the polycyclic core and installing the glycosidic linkages and lipophilic side chain makes such an endeavor exceptionally difficult and inefficient compared to semi-synthesis from the natural precursor.
Semi-Synthetic Approaches for this compound Derivatization from Precursors (e.g., A-40926)
Dalbavancin is a semi-synthetic derivative of the A-40926 complex. wikipedia.orgoup.comnih.gov The manufacturing process involves the chemical modification of this naturally fermented precursor to enhance its antibacterial properties. wikipedia.orgoup.com The semi-synthesis of dalbavancin from A-40926 involves a sequence of specific chemical reactions. wikipedia.orggoogle.com
The key transformation is the introduction of a 3-(dimethylamino)propylamide group. This is achieved through an amidation reaction at the C-terminus of the peptide core of the A-40926 molecule. google.com The process typically involves:
Protection/Esterification: The carboxyl group on the sugar moiety of A-40926 is selectively protected, often via esterification. wikipedia.orggoogle.com This prevents it from reacting in the subsequent amidation step.
Amidation: The peptidyl carboxyl group is then activated and reacted with 3-(dimethylamino)propylamine to form the desired amide bond. google.com
Hydrolysis/Deprotection: The protecting group on the sugar is removed, typically by hydrolysis in an alkaline solution, to yield the final dalbavancin molecule. wikipedia.orggoogle.com
This multi-step process converts the mixture of A-40926 precursors into the corresponding mixture of dalbavancin homologs (A0, A1, B0, B1, B2). wikipedia.orggoogle.com The precursor for this compound is the B2 component of the A-40926 complex, which is then chemically modified through this semi-synthetic route. The development of efficient purification methods for the A-40926 B0 component, the key intermediate for the major dalbavancin component, has been a focus of process improvement. google.com
Molecular and Cellular Mechanisms of Action of Dalbavancin B2
High-Resolution Studies of Dalbavancin (B606935) B2 Binding to D-Ala-D-Ala Termini of Peptidoglycan Precursors
The principal mechanism of action of Dalbavancin B2 involves its high-affinity binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of lipid II, the precursor molecule for peptidoglycan synthesis. patsnap.comdrugbank.com This interaction effectively sequesters the substrate, preventing its incorporation into the growing peptidoglycan chain. drugbank.com
High-resolution crystallographic studies have provided significant insights into the molecular interactions governing this binding. In a landmark study, the first crystal structure of dalbavancin in complex with a target mimic, Lys-D-Ala-D-Ala, was determined. nih.gov This structural data revealed that the dalbavancin molecule envelops its target, forming a well-defined binding pocket. nih.gov
The binding is stabilized by a network of five crucial hydrogen bonds between the antibiotic's peptide backbone and the D-Ala-D-Ala moiety of the ligand. nih.gov In addition to these hydrogen bonds, van der Waals interactions with the side chains of the D-alanine residues further contribute to the stability of the complex. nih.gov A notable feature of this interaction is the role of the glucuronic acid sugar attached to residue 4 of dalbavancin, which extends over the binding site, effectively shielding the bound peptide from the solvent. nih.gov
| Interaction Type | Contributing Moieties | Significance |
| Hydrogen Bonds | Dalbavancin peptide backbone and D-Ala-D-Ala terminus | Primary determinant of binding affinity and specificity |
| Van der Waals Contacts | Dalbavancin and D-alanine side chains | Enhances the stability of the complex |
| Steric Shielding | Glucuronic acid sugar of dalbavancin | Protects the bound ligand from the solvent |
Mechanistic Dissection of Peptidoglycan Transpeptidation and Transglycosylation Inhibition by this compound
By binding to the D-Ala-D-Ala terminus of the peptidoglycan precursors, this compound effectively inhibits two critical enzymatic steps in cell wall synthesis: transpeptidation and transglycosylation. nih.govpatsnap.com These processes are catalyzed by penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains. nih.gov
Investigation of this compound Membrane Interactions and Dimerization Properties
A distinguishing feature of this compound is its lipophilic side chain, which plays a crucial role in its interaction with the bacterial cell membrane. nih.govnih.gov This lipid tail is believed to anchor the antibiotic to the cytoplasmic membrane, thereby increasing its effective concentration at the site of peptidoglycan synthesis. nih.govgoogle.com This membrane anchoring is hypothesized to enhance the affinity of dalbavancin for its target and contribute to its potent bactericidal activity. nih.gov
| Feature | Mechanism | Functional Consequence |
| Lipophilic Side Chain | Anchoring to the bacterial cytoplasmic membrane | Increased local concentration at the site of action, enhanced target affinity |
| Dimerization | Formation of dalbavancin dimers | Modulates ligand binding and potentially membrane interaction |
Cellular Permeation and Intracellular Distribution Dynamics of this compound in Bacterial Models
The primary site of action for this compound is the outer surface of the bacterial cytoplasmic membrane, where peptidoglycan synthesis occurs. As a large glycopeptide molecule, it is generally not expected to readily permeate the bacterial cell wall and enter the cytoplasm. The available evidence suggests that its mechanism of action is primarily extracellular.
Studies utilizing radiolabeled dalbavancin in animal models have provided insights into its tissue distribution. For instance, following intravenous administration in rabbits, drug-derived radioactivity was detected in bone and joint tissues, indicating that dalbavancin can penetrate these sites to reach concentrations effective against common Gram-positive pathogens that cause bone and joint infections. nih.gov While this demonstrates the drug's ability to distribute to relevant infection sites within a host, it does not directly address the dynamics of its permeation through the bacterial cell wall or its subcellular localization within a bacterium. The current understanding is that this compound exerts its bactericidal effects by targeting the externally located peptidoglycan synthesis machinery.
Structure Activity Relationship Sar and Structure Property Relationship Spr of Dalbavancin B2
Identification of Critical Functional Groups for Dalbavancin (B606935) B2 Biological Activity
The potent bactericidal activity of Dalbavancin B2 is not attributable to a single functional group but rather to the concerted action of several key structural motifs. The core of its activity lies in the heptapeptide (B1575542) backbone, a common feature of glycopeptide antibiotics, which is responsible for binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of lipid II, a precursor of peptidoglycan in the bacterial cell wall. nih.govnih.gov This binding event physically obstructs the transglycosylase and transpeptidase enzymes, thereby halting peptidoglycan polymerization and cross-linking, which is essential for the integrity of the bacterial cell wall, ultimately leading to cell death. nih.gov
Beyond the core peptide, several modifications distinguish this compound and are critical to its enhanced biological profile:
The C-terminal Dimethylaminopropyl Amide: The carboxyl group of the C-terminal amino acid of the peptide core is modified with a dimethylaminopropyl amide. This positively charged group is believed to facilitate interaction with the negatively charged bacterial membrane. researchgate.net This modification is also credited with increasing the compound's potency, particularly against staphylococcal species. oup.com
These functional groups work in synergy to provide this compound with its potent activity against a range of Gram-positive pathogens.
Impact of Glycosylation Patterns on this compound Molecular Efficacy
The existing literature confirms the importance of the sugar residues as points of attachment for other critical functional groups. For instance, the crucial lipophilic side chain is attached via the glucosamine (B1671600) moiety. Therefore, the presence of this sugar is structurally essential for the lipoglycopeptide nature of the molecule. However, specific structure-activity relationship studies detailing how alterations to these sugars—such as changing the monosaccharide units or their stereochemistry—would modulate the antibacterial efficacy have not been widely published.
Influence of Lipophilic Side Chains and their Modifications on this compound Interactions
The introduction of a lipophilic side chain is the most significant structural modification that sets this compound and other second-generation lipoglycopeptides apart from older glycopeptides like vancomycin (B549263). This long alkyl chain profoundly influences the molecule's interaction with bacteria and its pharmacokinetic properties.
The primary role of this side chain is to anchor the antibiotic to the bacterial cell membrane. oup.com This interaction is thought to be promoted by electrostatic attraction between the positively charged C-terminal dimethylaminopropyl group and the negatively charged phospholipid head groups of the membrane. researchgate.net This membrane anchoring has several consequences that enhance efficacy:
Increased Target Concentration: By localizing the molecule at the cell surface, the effective concentration of the drug near its target, the peptidoglycan precursors, is significantly increased.
Enhanced Dimerization: The lipophilic tail facilitates the non-covalent dimerization of this compound molecules at the membrane surface. nih.gov This dimerization increases the avidity of the antibiotic for its target, strengthening the binding to the D-Ala-D-Ala residues. nih.gov
Prolonged Half-life: The lipophilic nature of the side chain contributes to the molecule's high plasma protein binding (around 93%), which in turn leads to its exceptionally long elimination half-life, allowing for once-weekly dosing. oup.com
The length and composition of this side chain are critical. The specific 10-methylundecanoyl side chain in the major component of Dalbavancin (B0) has been optimized for a balance of antibacterial activity and favorable pharmacokinetic properties. Modifications to this chain would be expected to significantly alter the drug's potency and half-life.
Computational and Chemoinformatic Approaches to this compound SAR/SPR Elucidation
Computational and chemoinformatic methods play a significant role in understanding the structure-property relationships of complex antibiotics like this compound, particularly in the realm of pharmacokinetics and pharmacodynamics (PK/PD).
Population pharmacokinetic (popPK) models have been developed for Dalbavancin to characterize its concentration-time relationship in the human body. nih.gov These models are built using clinical trial data and can identify key patient covariates (such as renal function and body weight) that influence drug clearance and distribution. nih.gov
These popPK models are then used in Monte Carlo simulations to predict the probability of target attainment (PTA). nih.govnih.gov For Dalbavancin, these simulations are used to determine the likelihood that a specific dosing regimen will achieve the necessary free-drug concentrations over time (fT>MIC) or the required area under the concentration-time curve to MIC ratio (fAUC/MIC) to effectively kill target pathogens like Staphylococcus aureus and Streptococcus species. nih.gov This computational approach is crucial for justifying dosing regimens and establishing susceptibility breakpoints. nih.govnih.gov
While detailed computational studies on the SAR of novel this compound analogs are not widely reported, experimental techniques like Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) have been used to investigate its binding interactions. mdpi.com Such experimental data is invaluable for informing and validating future computational models aimed at designing new derivatives.
Molecular and Genetic Mechanisms of Bacterial Resistance to Dalbavancin B2
Biochemical Basis of Target Modification (e.g., D-Ala-D-Lac) and Dalbavancin (B606935) B2 Resistance
The primary mechanism of resistance to glycopeptide antibiotics, including dalbavancin, involves the modification of the bacterial cell wall precursor's terminal dipeptide. In susceptible bacteria, the peptidoglycan precursor terminates with D-Ala-D-Ala. Dalbavancin binds with high affinity to this D-Ala-D-Ala motif, thereby inhibiting the transpeptidation and transglycosylation steps required for cell wall synthesis.
However, certain bacteria, particularly enterococci and, less commonly, staphylococci, can acquire resistance through the alteration of this target. This alteration typically involves the enzymatic replacement of the D-Ala-D-Ala terminus with a D-Ala-D-lactate (D-Ala-D-Lac) or D-Ala-D-serine (D-Ala-D-Ser) dipeptide. These modified precursors exhibit a significantly reduced binding affinity for dalbavancin and other glycopeptides, allowing cell wall synthesis to proceed despite the presence of the antibiotic fda.govmdpi.comucl.ac.bekoreamed.org.
While dalbavancin generally retains activity against vancomycin-intermediate Staphylococcus aureus (VISA) strains, which often exhibit thickened cell walls, strains with the VanA phenotype (characterized by D-Ala-D-Lac modification) are typically resistant to dalbavancin fda.goveuropa.eu. Dalbavancin MICs have been observed to be higher for VISA strains compared to fully susceptible strains, suggesting a potential increase in the number of glycopeptide targets in the nascent peptidoglycan, which might contribute to reduced susceptibility europa.eu.
Genetic Determinants and Mobile Genetic Elements Conferring Dalbavancin B2 Resistance
The genetic basis for the D-Ala-D-Lac or D-Ala-D-Ser modification of peptidoglycan precursors is primarily conferred by the van gene clusters, most notably the vanA operon. The vanA operon, often found on mobile genetic elements such as transposons (e.g., Tn1546) and plasmids, encodes a set of enzymes responsible for this target modification mdpi.comresearchgate.netnih.gov. These mobile genetic elements (MGEs) facilitate the acquisition and dissemination of resistance genes within and between bacterial populations through horizontal gene transfer nih.govwur.nl.
The vanA gene cluster typically includes genes such as vanH (encoding a D-lactate dehydrogenase), vanA (encoding a D-Ala-D-Lac ligase), and vanX (encoding a D,D-dipeptidase that hydrolyzes D-Ala-D-Ala). The coordinated action of these enzymes leads to the synthesis of cell wall precursors terminating in D-Ala-D-Lac, thereby conferring high-level resistance to vancomycin (B549263) and often cross-resistance to other glycopeptides, including dalbavancin researchgate.net.
While resistance mediated by vanA is well-characterized in enterococci, its presence in Staphylococcus aureus (resulting in Vancomycin-Resistant Staphylococcus aureus - VRSA) is rare, but these strains are generally not susceptible to dalbavancin fda.govcipherpharma.comhres.ca. Reports of dalbavancin resistance emerging during treatment have also indicated the involvement of genetic alterations, although the specific genes and mechanisms are still under investigation in some cases meduniwien.ac.at.
Role of Efflux Pumps and Permeability Barriers in this compound Resistance
Gram-negative bacteria are inherently resistant to dalbavancin and other glycopeptides due to the impermeability of their outer membrane. This barrier prevents the antibiotics from reaching their intracellular targets in the cell wall synthesis pathway fda.goveuropa.eu.
In Gram-positive bacteria, the role of efflux pumps in dalbavancin resistance is less extensively documented compared to target modification. However, in some instances of vancomycin-resistant Enterococcus faecium (VRE), resistance has been attributed not only to target site modification but also to increased expression of cell wall precursors or the presence of efflux pumps infezmed.it. While specific efflux pumps conferring dalbavancin resistance in S. aureus have not been definitively identified in the provided literature, efflux pumps are a general mechanism by which bacteria extrude antibiotics from the cell, and their upregulation could potentially contribute to reduced susceptibility.
Cross-Resistance Patterns of this compound with Other Glycopeptide Antibiotics
Dalbavancin exhibits a distinct resistance profile compared to older glycopeptides like vancomycin and teicoplanin. It is active against certain strains that are resistant to vancomycin, particularly VISA strains fda.gov. Dalbavancin has also shown activity against enterococci expressing the VanB or VanC phenotypes of vancomycin resistance liofilchem.net.
However, cross-resistance is observed with strains possessing the VanA phenotype, which results in the D-Ala-D-Lac modification of peptidoglycan precursors fda.govcipherpharma.comhres.ca. In these cases, the reduced affinity of the modified target for glycopeptides impacts dalbavancin's efficacy. Dalbavancin MICs are generally higher for VISA strains than for vancomycin-susceptible strains, indicating a potential for reduced susceptibility in these populations europa.eu. In vitro studies have not indicated cross-resistance between dalbavancin and other classes of antibiotics europa.eucipherpharma.comendodocuments.com. Methicillin resistance in Staphylococcus aureus does not impact dalbavancin activity europa.eucipherpharma.comendodocuments.com.
This compound Activity against Bacterial Biofilms and Associated Resistance Mechanisms
Bacterial biofilms represent a significant challenge in treating infections, as bacteria within biofilms exhibit increased tolerance and resistance to antibiotics compared to their planktonic counterparts. Dalbavancin has demonstrated promising activity against Gram-positive bacteria residing in biofilms, including MRSA and methicillin-resistant Staphylococcus epidermidis (MRSE) frontiersin.org.
Studies suggest that dalbavancin may be more effective against established biofilms than vancomycin and linezolid (B1675486) frontiersin.orgnih.gov. It has been shown to prevent biofilm formation at low concentrations and to halt the growth of pre-formed biofilms at higher concentrations nih.gov. The minimum biofilm inhibitory concentrations (MBICs) for dalbavancin against S. aureus biofilms were found to be significantly higher than its minimum inhibitory concentrations (MICs) against planktonic cells, sometimes up to 22-fold higher nih.gov. For instance, MBICs for S. aureus biofilms ranged from 0.5 to 1 mg/L, while for S. epidermidis, they were between 1 and 2 mg/L nih.gov. In another study, dalbavancin showed 16 and 8 times greater activity than linezolid and vancomycin, respectively, against biofilm-producing MRSA strains, with an MBIC90 of 0.5 μg/mL (0.12–0.5 mg/L) frontiersin.org.
While dalbavancin demonstrates efficacy against biofilms, the specific mechanisms by which bacteria within biofilms might develop or exhibit enhanced resistance to dalbavancin are not fully elucidated in the provided literature. The general recalcitrance of biofilm bacteria to antibiotics is attributed to factors such as reduced growth rates, altered metabolic activity, presence of persister cells, and the protective extracellular polymeric substance (EPS) matrix, which can limit antibiotic penetration and activity frontiersin.org.
Pre Clinical Pharmacokinetic/pharmacodynamic Pk/pd Modeling of Dalbavancin B2
In Vitro Metabolism and Biotransformation Pathways of Dalbavancin (B606935) B2
The metabolism of dalbavancin is not extensively characterized, but in vitro studies using human microsomal enzymes and hepatocytes have provided some key insights. nih.gov These investigations have shown that dalbavancin is not a substrate, inhibitor, or inducer of cytochrome P450 (CYP450) isoenzymes. nih.govnih.govnih.gov This suggests a low potential for drug-drug interactions involving hepatic metabolism. nih.gov
In studies with healthy human subjects, a metabolite, hydroxy-dalbavancin, has been identified in urine. nih.gov However, this metabolite has not been detected in quantifiable concentrations in human plasma. nih.gov The limited role of hepatic metabolism is consistent with findings from animal models, which show that a significant portion of the drug is eliminated through other pathways. nih.govresearchgate.net
Protein Binding Characteristics and Distribution Kinetics of Dalbavancin B2 in Animal Models
Dalbavancin exhibits a high degree of binding to plasma proteins, primarily albumin. nih.govnih.gov This characteristic is a significant contributor to its exceptionally long half-life. nih.gov The extent of protein binding varies slightly across species, with reports of approximately 98% in rats and 98.4% in mice. nih.govresearchgate.net
Despite its high protein binding, dalbavancin distributes widely into tissues. nih.govnih.gov In rats, following a 20 mg/kg intravenous dose, dalbavancin showed broad tissue distribution without selective retention in any single organ. nih.gov The volume of distribution (Vd) in rats has been measured at 0.52 L/kg. researchgate.net Single-dose pharmacokinetic studies in neutropenic murine models also demonstrated a prolonged elimination half-life, ranging from 7.6 to 13.1 hours across doses from 2.5 to 80 mg/kg. researchgate.net
| Animal Model | Parameter | Value | Reference |
|---|---|---|---|
| Rat | Protein Binding | ~98% | nih.gov |
| Rat | Volume of Distribution (Vd) | 0.52 L/kg | researchgate.net |
| Rat | Plasma Clearance (CL) | 6.3 mL/h/kg | researchgate.net |
| Rat | Terminal Half-life (t1/2) | ~187 hours (~8 days) | nih.gov |
| Mouse | Protein Binding | 98.4% | researchgate.net |
| Mouse | Elimination Half-life (t1/2) | 7.6 - 13.1 hours | researchgate.net |
Elimination and Excretion Pathways of this compound in Non-human Biological Systems
Preclinical studies in rats have established that dalbavancin is eliminated through dual routes, involving both renal and non-renal pathways. nih.gov Following the administration of radiolabeled [3H]dalbavancin to rats, drug-derived radioactivity was recovered in both urine and feces. nih.gov
Over a 70-day period post-dose, approximately two-thirds of the excreted radioactivity was found in the urine and one-third in the feces. nih.gov Specifically, 44.2% of the dose was recovered in urine and 22.3% in feces. nih.gov Further investigation revealed that biliary excretion was a significant contributor to the fecal elimination, accounting for over half of the radioactivity excreted via this route. nih.gov By the end of the 70-day study period, less than 5% of the initial dose remained in the rat carcass, indicating that elimination of the drug was complete. nih.gov
Pharmacodynamic Modeling of this compound Bactericidal Activity and Post-Antibiotic Effects in In Vitro and Animal Systems
Dalbavancin demonstrates potent bactericidal activity against a range of Gram-positive pathogens, including Staphylococcus aureus. nih.govunmc.edu In an in vitro pharmacokinetic system designed to model free drug concentrations in human serum, dalbavancin exhibited non-concentration-dependent killing against three vancomycin-susceptible S. aureus strains over a concentration range of 3-21 mg/L. nih.gov
Animal infection models have further elucidated its in vivo efficacy. In a mouse septicemia model, dalbavancin was effective against infections caused by Methicillin-susceptible S. aureus (MSSA) and S. pneumoniae. nih.gov In a granuloma pouch model in rats infected with either MSSA or Methicillin-resistant S. aureus (MRSA), a single 10 mg/kg dose of dalbavancin reduced the viable MRSA count by more than 2 log CFU/mL and prevented regrowth for up to 120 hours. nih.gov This effect was comparable to four 100-mg/kg doses of vancomycin (B549263). nih.gov The prolonged activity is a hallmark of the compound, contributing to a significant post-antibiotic effect.
Correlation of PK/PD Parameters (e.g., AUC/MIC) with In Vitro Efficacy
The pharmacokinetic/pharmacodynamic (PK/PD) index that best correlates with the efficacy of dalbavancin is the ratio of the free drug area under the concentration-time curve to the minimum inhibitory concentration (fAUC/MIC). nih.govnih.gov This parameter has been linked to both bacteriostatic and bactericidal outcomes against S. aureus. nih.govnih.gov
In an in vitro model simulating human pharmacokinetics over 240 hours, the fAUC/MIC required for a bacteriostatic effect against S. aureus was determined to be 36 at 24 hours, 55 at 120 hours, and 100 at 240 hours. nih.gov Higher values were necessary to achieve a 2-log reduction in bacterial counts, with required fAUC/MIC ratios of 214 at 24 hours, 195 at 120 hours, and 331 at 240 hours. nih.gov Data from a neutropenic murine thigh infection model identified a 24-hour fAUC/MIC value of 27.1 for achieving net stasis against S. aureus. nih.govnih.gov
| Pharmacodynamic Endpoint | fAUC/MIC Target | Model System | Reference |
|---|---|---|---|
| Bacteriostatic Effect (24 h) | 36 | In Vitro Pharmacokinetic System | nih.gov |
| Bacteriostatic Effect (120 h) | 55 | In Vitro Pharmacokinetic System | nih.gov |
| Bacteriostatic Effect (240 h) | 100 | In Vitro Pharmacokinetic System | nih.gov |
| Net Stasis (24 h) | 27.1 | Neutropenic Murine Thigh Model | nih.govnih.gov |
| 2-log Kill (24 h) | 214 | In Vitro Pharmacokinetic System | nih.gov |
| 2-log Kill (120 h) | 195 | In Vitro Pharmacokinetic System | nih.gov |
| 2-log Kill (240 h) | 331 | In Vitro Pharmacokinetic System | nih.gov |
Advanced Analytical and Bioanalytical Methodologies for Dalbavancin B2 Research
Development of High-Resolution Chromatographic Techniques (e.g., UHPLC) for Dalbavancin (B606935) B2 and its Homologs
The analysis of Dalbavancin B2 is complicated by the presence of structurally similar homologs (A0, A1, B0, and B1) and isomers with comparable polarities. nih.gov High-resolution chromatographic techniques, particularly Ultra-High-Performance Liquid Chromatography (UHPLC), are essential for achieving the necessary separation to accurately quantify each component.
Researchers have successfully developed UHPLC-tandem mass spectrometry (UHPLC-MS/MS) methods for the simultaneous determination of all five major dalbavancin homologs in biological matrices like rat plasma. nih.govresearchgate.net These methods typically employ C18 reversed-phase columns, such as triple-bonded alkyl or ACQUITY UHPLC BEH C18 columns, which offer high resolving power. nih.govsemanticscholar.org A common mobile phase strategy involves a gradient elution system, for instance using 0.1% formic acid in water and acetonitrile, to effectively separate the closely related compounds. nih.govresearchgate.net The effective separation of these homologs is critical because a single mass spectrometry analysis cannot distinguish between them due to identical mass-to-charge ratios (m/z) for precursor and product ions. semanticscholar.org
The following table details the retention times achieved for this compound and its homologs using a published UHPLC method, demonstrating the successful resolution of these components.
| Compound | Retention Time (minutes) |
| Dalbavancin A0 | 3.20 |
| Dalbavancin A1 | 3.42 |
| Dalbavancin B0 | 4.69 |
| Dalbavancin B1 | 5.03 |
| This compound | 4.92 |
This table is interactive. You can sort and filter the data.
Mass Spectrometry (MS/MS, High-Res MS) Applications for this compound Identification and Quantification
Mass spectrometry (MS) is a cornerstone for the sensitive and specific identification and quantification of this compound. When coupled with liquid chromatography (LC), it provides a powerful analytical tool.
For quantitative studies, tandem mass spectrometry (MS/MS), often using a triple quadrupole mass spectrometer, is the method of choice. nih.govresearchgate.net This technique operates in multiple reaction monitoring (MRM) mode, which offers high selectivity and sensitivity. nih.gov Positive electrospray ionization (ESI+) is a commonly used ionization source for dalbavancin analysis. nih.govmdpi.com Optimized MS/MS methods have achieved linearity in the range of 50–2500 ng/mL for this compound and its homologs in plasma, with high correlation coefficients (r² > 0.998). nih.govresearchgate.net
High-resolution mass spectrometry (HRMS), such as LC-HRMS using Orbitrap technology, is invaluable for identifying and characterizing unknown compounds, such as degradation products. nih.gov This technique provides highly accurate mass measurements, enabling the elucidation of elemental compositions and fragmentation pathways for structural confirmation. nih.gov For instance, LC-HRMS/MS studies have been employed to identify seven degradation products of dalbavancin under various stress conditions. nih.gov
The table below summarizes typical mass spectrometry conditions used for the analysis of dalbavancin homologs.
| Parameter | Specification | Reference |
| Instrument | Triple Quadrupole Mass Spectrometer | nih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
| Precursor Ion (m/z) | [M+2H]²⁺ | nih.govresearchgate.net |
| Linearity Range | 50–2500 ng/mL | nih.gov |
| Application | Quantification of A0, A1, B0, B1, B2 | nih.gov |
This table is interactive. You can sort and filter the data.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Elucidation and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of complex molecules like antibiotics and for studying their interactions in solution. nih.govresearchgate.net While a complete de novo structural elucidation of this compound by NMR is not the focus of recent literature, NMR has been effectively applied to study the behavior of the dalbavancin complex as a whole.
Specifically, NMR spectroscopy has been used to investigate the aggregation state of dalbavancin in solution and its interaction with stabilizing agents. dntb.gov.ua One study demonstrated that dalbavancin exhibits aggregation in an acetate (B1210297) buffer. dntb.gov.ua Upon the addition of 2-hydroxypropyl-β-cyclodextrin (2HPβCD), NMR results indicated that this aggregation was disrupted, suggesting the formation of a stable complex. dntb.gov.ua These interaction studies are critical for formulation development, helping to elucidate the mechanism by which excipients can enhance drug stability. The findings from such NMR studies point to the aliphatic hydrocarbon chain of the glycone moiety as the most probable site of interaction between dalbavancin and 2HPβCD. dntb.gov.ua
Isothermal Titration Calorimetry (ITC) for this compound Binding Affinity and Thermodynamic Characterization
Isothermal Titration Calorimetry (ITC) is a label-free biophysical technique that directly measures the heat changes associated with molecular binding events. nih.govharvard.edumalvernpanalytical.com It provides a complete thermodynamic profile of an interaction, including the binding affinity (Kₐ), dissociation constant (K₋), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) in a single experiment. harvard.edumalvernpanalytical.comtainstruments.com
ITC has been instrumental in characterizing the binding of dalbavancin to potential stabilizing agents. In a study investigating the interaction between dalbavancin and 2HPβCD in an acetate buffer, ITC revealed two distinct binding sites. dntb.gov.ua The primary binding event showed a 1:1 stoichiometry with thermodynamics consistent with typical cyclodextrin-drug interactions. dntb.gov.ua A secondary, weaker binding event was also observed. dntb.gov.ua The strong 1:1 binding demonstrated by ITC confirms that the stability conferred by 2HPβCD is due to the formation of a stable complex. dntb.gov.ua This quantitative data is crucial for understanding the forces driving the interaction and for optimizing formulations.
The thermodynamic parameters for the primary binding interaction of dalbavancin with 2HPβCD as determined by ITC are presented below.
| Thermodynamic Parameter | Value |
| Stoichiometry (n) | 1:1 |
| Binding Affinity (Kₐ) | Consistent with known cyclodextrin-drug interactions |
| Enthalpy (ΔH) | Favorable (exothermic) |
| Entropy (ΔS) | Favorable |
This table is interactive. You can sort and filter the data.
Techniques for Assessing this compound Stability and Degradation Kinetics in Controlled Environments
Assessing the chemical stability of this compound is critical for the development of robust pharmaceutical formulations. This involves studying its degradation kinetics under various controlled environmental conditions, such as a range of pH values and temperatures.
Systematic studies have evaluated the degradation kinetics of dalbavancin in solution across a pH range of 1 to 12 at elevated temperatures (e.g., 70°C). nih.gov The decomposition rate is typically measured using stability-indicating methods, primarily Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). nih.govnih.gov These studies have shown that dalbavancin's degradation is highly pH-dependent, with maximum stability observed in the pH range of 4-5. nih.gov The degradation follows pseudo-first-order kinetics, and pH-rate profiles can be constructed to predict stability over time. nih.gov
These controlled studies identify key degradation products. For example, Mannosyl Aglycone (MAG) is a major product of thermal and acid-catalyzed degradation, resulting from the hydrolysis of the glycone tail. nih.govresearchgate.net Other products, such as DB-R6 (an acid degradation product) and DB-R2 (a base-catalyzed epimerization product), have also been identified. nih.gov Long-term stability studies, conducted over several months at various temperatures (e.g., 5°C, 25°C, 40°C), provide essential data for determining shelf-life and appropriate storage conditions. nih.gov
The following table summarizes findings on dalbavancin stability under different storage conditions.
| Temperature | pH | Observation | Reference |
| 5°C | 4.5 (Acetate Buffer) | Recoveries ≥ 94% after four weeks | nih.gov |
| 25°C | 4.5 (Acetate Buffer) | Recoveries > 92% after six months | nih.gov |
| 40°C | 4.5 (Acetate Buffer) | More stable at 1 mg/mL than 20 mg/mL over six months | dntb.gov.ua |
| 55°C | 4.5 (Acetate Buffer) | Apparent destabilizing effect with divalent ions (Ca²⁺, Mg²⁺, Zn²⁺) | nih.gov |
| 70°C | 1-12 | Degradation is strongly pH-dependent | nih.gov |
This table is interactive. You can sort and filter the data.
Novel Dalbavancin B2 Derivatives and Modified Analogs: Design and Synthesis
Synthetic Strategies for Incorporating Structural Modifications onto the Dalbavancin (B606935) B2 Scaffold
The synthesis of dalbavancin B2 derivatives typically starts with the parent molecule or its precursors, followed by targeted chemical reactions. These strategies focus on modifying specific regions of the this compound structure to achieve desired outcomes. For instance, research has explored modifying the fatty acid side chain or the N-acylaminoglucuronic acid moiety, which are known to influence the properties of dalbavancin congeners nih.govnih.gov. Studies have also investigated the production of deacyl, deacetyl A40926 intermediates, which can then be chemically re-acylated to yield dalbavancin analogs with reduced congener mixtures and potentially improved properties nih.gov. While specific synthetic routes for this compound derivatives are not extensively detailed in the provided search results, general strategies for glycopeptide modification, such as those used for other related compounds like oritavancin, involve incorporating hydrophobic modifications onto the vancosamine (B1196374) sugars to overcome resistance mechanisms rsc.org.
Characterization of Novel this compound Analogs with Altered Physicochemical Properties
Characterization of novel this compound analogs involves assessing their physicochemical properties to understand how structural modifications impact solubility, stability, and molecular interactions. Dalbavancin itself is a complex mixture of five similar homologs (A0, A1, B0, B1, and B2), with B0 being the major component nih.govmdpi.com. These homologs share a common core structure but differ in the fatty acid side chain and potentially an N-terminal methyl group nih.govmdpi.com. This compound has a molecular weight of approximately 1830.7 g/mol nih.gov. Research into stabilizing dalbavancin in aqueous solutions has shown that the addition of 2-hydroxypropyl-β-cyclodextrin (2HPβCD) can improve stability, particularly at pH 4.5, with higher concentrations of 2HPβCD leading to better recovery of dalbavancin over time nih.govmdpi.com. Studies also utilize techniques such as UHPLC-MS/MS for the simultaneous quantification and pharmacokinetic analysis of dalbavancin components, including B2, in biological matrices like rat plasma researchgate.netsemanticscholar.org.
Evaluation of Modified this compound Compounds for Enhanced Molecular Interactions and Biological Activity
The evaluation of modified this compound compounds focuses on their antibacterial efficacy and molecular interactions. This compound, as part of the dalbavancin complex, inhibits cell wall synthesis by binding to the D-alanyl-D-alanine terminus of cell wall precursors, leading to bacterial cell death ontosight.ai. Dalbavancin generally exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), often with higher potency than vancomycin (B549263) mdpi.comfda.govnih.govnih.gov. For instance, dalbavancin has shown MIC90 values of 0.06-0.12 µg/mL against staphylococci, compared to vancomycin's MIC90 of 1-2 µg/mL nih.gov. Studies have also indicated that dalbavancin has excellent activity against Streptococcus species mdpi.comnih.govnih.gov. While specific biological activity data for novel this compound derivatives are not detailed in the provided search results, the general approach involves assessing Minimum Inhibitory Concentrations (MICs) against various bacterial strains. Research into vancomycin derivatives has shown that modifications can enhance binding affinity to bacterial targets and overcome resistance mechanisms rsc.org.
Computational Design and Virtual Screening of Next-Generation this compound Derivatives
Compound List
this compound
Dalbavancin
A40926
Oritavancin
Vancomycin
Teicoplanin
Telavancin
Theoretical and Computational Studies on Dalbavancin B2
Molecular Dynamics Simulations of Dalbavancin (B606935) B2-Target Interactions and Conformational Changes
Molecular dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules over time. For Dalbavancin B2, MD simulations provide atomic-level insights into its interaction with its primary bacterial target: the C-terminal D-alanyl-D-alanine (D-Ala-D-Ala) moiety of lipid II, a crucial precursor in peptidoglycan biosynthesis. researchgate.netresearchgate.net
These simulations can elucidate the precise binding mechanism, revealing the key amino acid residues on this compound that form hydrogen bonds and other non-covalent interactions with the D-Ala-D-Ala target. Furthermore, MD studies can map the conformational changes that occur upon binding. Research on dalbavancin indicates that the molecule adopts a "closed" conformation when it binds to its ligand. researchgate.net This conformational shift is critical for its antibacterial activity and influences its dimerization properties. Unlike glycopeptides such as vancomycin (B549263), which dimerize cooperatively with ligand binding, dalbavancin exhibits strong negative cooperativity; its dimerization is disfavored once it has bound to the D-Ala-D-Ala target. researchgate.net
MD simulations can quantify the energetic landscape of these processes, including the binding free energy, which is a predictor of binding affinity. While specific MD simulation studies exclusively focused on the this compound variant are not extensively detailed in published literature, the methodology remains a cornerstone for understanding its mechanism of action.
Table 1: Illustrative Data Obtainable from Molecular Dynamics Simulations of this compound This table presents conceptual data types that would be generated from a typical MD simulation study.
| Parameter | Description | Example Value | Significance |
|---|---|---|---|
| Binding Free Energy (ΔG_bind) | The overall energy change when this compound binds to the D-Ala-D-Ala target. | -15.5 kcal/mol | Indicates a strong, spontaneous binding interaction. |
| RMSD of Complex | Root Mean Square Deviation measures the average distance between atoms of the simulated complex and a reference structure over time. | 1.5 Å | A low, stable RMSD value suggests the complex reaches and maintains a stable conformation. |
| Key H-Bonds | Identifies specific hydrogen bonds that stabilize the drug-target complex. | Amide backbone to D-Ala carboxyl | Highlights the critical interactions responsible for target recognition and binding. |
| Conformational State | Characterization of the molecule's shape (e.g., open vs. closed). | Transition to "closed" state | Confirms ligand-induced conformational changes essential for biological activity. |
Quantum Chemical Calculations to Predict this compound Reactivity and Binding Energetics
Quantum chemical (QC) calculations, particularly those using Density Functional Theory (DFT), offer a highly accurate method for investigating the electronic structure and energetics of molecules. scienceopen.comdtu.dk These methods can be applied to this compound to predict its intrinsic reactivity and to calculate its binding energetics with the D-Ala-D-Ala target with a high degree of precision.
QC calculations can provide a detailed breakdown of the intermolecular forces that stabilize the drug-target complex, distinguishing between contributions from hydrogen bonds, electrostatic interactions, and van der Waals forces. dtu.dk This level of detail is crucial for understanding the specificity of this compound for its target and can guide the rational design of new derivatives with enhanced affinity. By calculating the energy profiles of potential chemical reactions, QC methods can also predict the most likely sites of metabolic modification or degradation on the this compound molecule. nih.gov
Although specific QC studies focused on this compound are not prominent in the literature, the principles are widely applied in drug discovery. nih.gov Such calculations would be invaluable for comparing the binding affinities of the different dalbavancin homologs (A0, A1, B0, B1, and B2) to determine if subtle structural differences lead to significant variations in target engagement.
Table 2: Representative Energetic Data from Quantum Chemical Calculations This table contains hypothetical data illustrating the potential output from a comparative QC study on dalbavancin homologs.
| Dalbavancin Homolog | Calculated Binding Energy (kcal/mol) | Key Interacting Orbitals | Predicted Dipole Moment (Debye) |
|---|---|---|---|
| Dalbavancin B0 | -16.2 | HOMO (peptide) -> LUMO (drug) | 12.5 |
| Dalbavancin B1 | -15.9 | HOMO (peptide) -> LUMO (drug) | 12.3 |
| This compound | -15.8 | HOMO (peptide) -> LUMO (drug) | 12.9 |
| Dalbavancin A0 | -15.5 | HOMO (peptide) -> LUMO (drug) | 11.8 |
| Dalbavancin A1 | -15.4 | HOMO (peptide) -> LUMO (drug) | 11.7 |
In Silico Modeling of this compound Resistance Mechanisms
The emergence of antibiotic resistance is a critical concern. In silico modeling provides a framework for understanding the molecular basis of resistance to this compound. Experimental studies have shown that prolonged exposure of Staphylococcus aureus to dalbavancin can select for resistant mutants. nih.govnih.gov Whole-genome sequencing of these resistant isolates has consistently identified mutations in genes associated with the two-component regulatory system walKR (also known as yycFG), as well as in stp1 (a phosphatase that regulates WalR) and atl (a major autolysin). nih.govresearchgate.net
Computational approaches can model the structural and functional consequences of these mutations. For instance, if the crystal structure of the WalK sensor kinase is known or can be predicted via homology modeling, molecular docking and MD simulations can be used to analyze how a specific mutation alters the protein's stability or its interaction with signaling molecules. researchgate.net Such an analysis was performed for a WalK mutation in vancomycin-intermediate S. aureus, predicting protein destabilization that was later verified experimentally. researchgate.net These models can help explain how mutations in the walKR system lead to changes in cell wall metabolism that reduce the susceptibility of the bacterium to dalbavancin. In vitro studies have demonstrated that mutations in walK show a strong positive correlation with increases in the minimum inhibitory concentration (MIC) of dalbavancin. nih.gov
**Table 3: Genes and Associated Fold-Increase in Dalbavancin MIC in S. aureus*** *Data derived from in vitro resistance selection studies, which form the basis for in silico modeling.
| Gene Implicated in Resistance | Function | Observed MIC Increase (Fold) | Reference |
|---|---|---|---|
walK / walR |
Two-component regulatory system controlling cell wall metabolism | 64 to 128-fold | nih.govnih.gov |
stp1 |
Serine/threonine phosphatase, regulates WalR | 64 to 128-fold | nih.gov |
atl |
Major autolysin, involved in cell separation | 64 to 128-fold | nih.gov |
apt |
Unknown function, associated with resistance | 64 to 128-fold | nih.gov |
Predictive Algorithms for this compound Chemical and Biological Properties
Predictive algorithms are essential for characterizing the behavior of drugs and optimizing their use. For dalbavancin, the most significant application of such algorithms is in population pharmacokinetic/pharmacodynamic (PK/PD) modeling. researchgate.netmdpi.com These models use data from clinical trials to characterize the absorption, distribution, metabolism, and excretion of dalbavancin in diverse patient populations.
The models are typically built using non-linear mixed-effects modeling approaches and are able to identify key patient-specific covariates—such as creatinine clearance, body weight, and serum albumin—that influence drug clearance and volume of distribution. researchgate.net Once a robust model is established, Monte Carlo simulations can be performed to predict the drug concentration profiles for thousands of virtual patients. unipd.itnih.gov This allows for the calculation of the probability of target attainment (PTA), which is the likelihood that a specific dosing regimen will achieve the desired therapeutic exposure. mdpi.comnih.gov For dalbavancin, a key pharmacodynamic target is the ratio of the free drug area-under-the-curve to the MIC (fAUC/MIC). researchgate.netmdpi.com Simulations based on PK/PD models have shown that standard dalbavancin regimens achieve a high PTA for pathogens across a range of MIC values. researchgate.netnih.gov
Beyond PK/PD, modern machine learning algorithms are increasingly used to predict a wide array of chemical and biological properties from molecular structure alone, offering a path to rapidly screen and identify novel peptide-based therapeutics with desired characteristics. nih.govnih.govresearchgate.net
Table 4: Key Parameters from a Representative Population PK Model for Dalbavancin Data adapted from published population pharmacokinetic models.
| PK Parameter | Description | Typical Value | Covariate Influence | Reference |
|---|---|---|---|---|
| CL (Clearance) | Rate of drug removal from the body. | 0.05 L/h | Decreases with lower creatinine clearance; influenced by weight and albumin. | researchgate.net |
| V1 (Central Volume) | Apparent volume of the central compartment (blood and highly perfused tissues). | ~5 L | Influenced by body weight. | nih.gov |
| V2 (Peripheral Volume) | Apparent volume of the peripheral tissue compartment. | ~10 L | Influenced by body weight. | nih.gov |
| t½ (Terminal Half-life) | The time required for the plasma concentration to decrease by half. | >14 days | Lengthens with impaired renal function. | nih.gov |
Future Research Trajectories and Unexplored Avenues for Dalbavancin B2
Integration of Dalbavancin (B606935) B2 Research with Systems Biology Approaches
The integration of Dalbavancin B2 research with systems biology offers a powerful paradigm to unravel the complex, network-level responses of bacteria to this antibiotic. Systems biology moves beyond the study of single components, aiming to understand the emergent properties arising from the interactions of genes, proteins, and metabolites. nih.gov By applying a "top-down" (hypothesis-driven) or "bottom-up" (data-driven) approach, researchers can construct comprehensive models of bacterial physiology under this compound pressure. nih.gov
Future research could employ techniques like transcriptomics, proteomics, and metabolomics to generate large-scale datasets from this compound-treated bacteria. These datasets can be used to build and refine computational models of cellular pathways. springernature.com Such models could predict how perturbations in one area, such as the inhibition of cell wall synthesis by this compound, cascade through the entire cellular network. This holistic view is critical for identifying novel mechanisms of action, predicting potential resistance pathways, and discovering synergistic drug combinations that might not be obvious from single-target studies. harvard.edu For instance, a systems-level analysis could elucidate the intricate regulatory networks, like the WalKR two-component system, that are implicated in dalbavancin resistance. nih.govnih.gov
Exploration of this compound as a Molecular Probe for Cell Wall Biosynthesis Studies
The primary mechanism of glycopeptide antibiotics involves binding to the D-Ala-D-Ala terminus of lipid II, a crucial precursor in peptidoglycan (PG) synthesis. mdpi.com This specific binding affinity makes them ideal candidates for development as molecular probes to study the dynamics of bacterial cell wall construction. Researchers have successfully used fluorescently labeled vancomycin (B549263) (Van-FL) to visualize sites of active PG synthesis. nih.gov
This compound, with its unique lipophilic side chain that anchors it to the cell membrane, could offer distinct advantages as a molecular probe. A fluorescently tagged this compound could provide high-resolution spatiotemporal information on the later stages of PG biosynthesis. Given that glycopeptides like dalbavancin have been shown to directly inhibit transglycosylase (TG) activity, a this compound-based probe could be instrumental in dissecting the precise localization and function of the PG glycosyltransferase enzymes in vivo. nih.gov This approach would advance the fundamental understanding of bacterial cell division and morphogenesis and could aid in the identification of new antibiotic targets within the cell wall synthesis machinery. nih.gov
Development of Advanced In Vitro Models for this compound Efficacy and Resistance Studies
To better predict the clinical evolution of resistance, there is a need for advanced in vitro models that more accurately mimic the physiological conditions of an infection. Standard susceptibility tests often fail to capture the complex dynamics of drug exposure over time. One promising direction is the use of in vitro pharmacokinetic/pharmacodynamic (PK/PD) models.
A recent study utilized such a model to simulate the long half-life of dalbavancin and study its effects on methicillin-resistant Staphylococcus aureus (MRSA) over a 28-day period. nih.govnih.gov This long-term exposure model proved crucial for selecting for resistant mutants that might not emerge in shorter experiments. nih.gov The study successfully identified mutations in key regulatory genes like walKR associated with reduced susceptibility. nih.govnih.gov
Future development in this area could involve incorporating elements of the host immune system or creating more complex, multi-species biofilm models. These advanced models would provide a more realistic environment to study this compound's efficacy and the selective pressures that drive the emergence of resistance, offering critical insights for optimizing therapeutic strategies.
Table 1: Findings from a 28-Day In Vitro PK/PD Model of Dalbavancin Exposure against MRSA
| Parameter | Observation | Reference |
|---|---|---|
| Initial Activity | Bactericidal against most strains for the first 1-4 days. | nih.govnih.gov |
| Resistance Emergence | Regrowth of less-susceptible subpopulations occurred, with resistance emerging on days 11-18. | nih.gov |
| Dalbavancin MIC Increase | Minimum Inhibitory Concentration (MIC) increased by as much as 64 to 128-fold by day 28. | nih.gov |
| Cross-Resistance | MICs for vancomycin and daptomycin (B549167) increased 4 to 16-fold. | nih.govnih.gov |
| Genetic Mutations | Mutations were commonly found in genes such as walKR, apt, stp1, and atl. | nih.govnih.gov |
Potential Applications of this compound in Combinatorial Chemical Biology
The principle of using drugs in combination to achieve synergistic effects and overcome resistance is well-established. harvard.edu this compound is a prime candidate for exploration within the field of combinatorial chemical biology. The goal is to systematically identify partner drugs that enhance its activity, a concept supported by in vitro assays showing a synergistic effect when dalbavancin is combined with beta-lactam antibiotics. nih.gov
Future research could involve high-throughput screening of this compound against large libraries of compounds to identify novel synergistic interactions. This could uncover unexpected partnerships that re-sensitize resistant strains or broaden the antibiotic's spectrum of activity. For example, a "seesaw effect," where increased resistance to dalbavancin leads to increased susceptibility to beta-lactams, has been observed. nih.govnih.gov Chemical biology approaches could systematically probe the mechanisms behind this effect, potentially leading to rationally designed combination therapies. Potential companion drugs that could be explored in combination with dalbavancin include rifampin, other beta-lactams, and fluoroquinolones. nih.gov
Bioengineering Approaches for Enhanced this compound Production or Novel Analog Discovery
Dalbavancin is a semi-synthetic derivative of a natural product produced by actinomycete bacteria. unmc.edu Advances in synthetic biology and genetic engineering open up new avenues for manipulating the biosynthetic pathway of the parent molecule to either increase production yields or generate novel analogs with improved properties. The sequencing of actinomycete genomes has revealed a vast number of uncharacterized biosynthetic gene clusters (BGCs), highlighting their potential as a source for novel bioactive compounds. researchgate.net
Bioengineering efforts could focus on the heterologous expression of the this compound biosynthetic gene cluster in a more genetically tractable host organism, allowing for easier optimization of production. Furthermore, techniques like precursor-directed biosynthesis, where modified building blocks are fed to the producing organism, could be used to generate a library of new this compound analogs. These novel molecules could then be screened for enhanced potency, a wider spectrum of activity, or an improved ability to evade resistance mechanisms.
Q & A
Q. How can researchers design in vitro studies to assess the efficacy of Dalbavancin B2 against Gram-positive pathogens?
Methodological Answer: To evaluate efficacy, use standardized protocols such as minimum inhibitory concentration (MIC) assays (e.g., broth microdilution per CLSI guidelines) and time-kill kinetics experiments. Include controls like vancomycin for comparison. For time-kill studies, sample at 0, 6, 12, and 24 hours to assess bactericidal activity. Ensure bacterial inoculum standardization (e.g., 1–5 × 10⁵ CFU/mL) and validate results across ≥3 independent replicates. Report MIC₅₀/MIC₉₀ values and time-kill curves to quantify concentration-dependent activity .
Q. What pharmacokinetic (PK) parameters are critical for evaluating this compound in preclinical models?
Methodological Answer: Key PK parameters include:
- AUC/MIC ratio : Correlates with efficacy in concentration-dependent antibiotics.
- Half-life (t₁/₂) : Critical for determining dosing intervals (e.g., Dalbavancin’s long half-life supports weekly dosing).
- Volume of distribution (Vd) : Indicates tissue penetration.
- Protein binding : Affects free drug availability.
Use non-compartmental analysis (NCA) for initial PK profiling in rodent models. Validate with HPLC or LC-MS/MS for plasma/tissue concentration measurement. Include at least 6 animals per group to ensure statistical power .
Q. How can researchers ensure reproducibility in structural characterization of this compound and its homologs?
Methodological Answer: Employ orthogonal analytical techniques:
- HPLC : Use C18 columns with UV detection (e.g., 280 nm) to separate homologs (A0, A1, B0, B1, B2).
- NMR (¹H and ¹³C) : Assign peaks to confirm fatty acid side chains and methyl groups (see Table 3 in ).
- Mass spectrometry (HRMS) : Verify molecular weights (e.g., B2 homolog: ~1815 Da).
Document retention times (RT), relative retention times (RRT), and integration ratios for batch-to-batch consistency .
Advanced Research Questions
Q. What strategies optimize the synthesis and purification of this compound to enhance yield and purity?
Methodological Answer:
- Fermentation optimization : Adjust carbon/nitrogen sources in Nonomuraea spp. cultures to enhance B2 homolog production.
- Chromatography : Use gradient elution in preparative HPLC with trifluoroacetic acid (TFA) as an ion-pairing agent.
- Crystallization : Screen solvents (e.g., acetonitrile/water mixtures) to isolate B2 crystals.
Validate purity via ≥95% HPLC area-under-curve (AUC) and confirm absence of endotoxins (LAL assay). Provide full COA, HNMR, and IR data for regulatory compliance .
Q. How can PK/PD modeling predict effective dosing regimens for this compound in complex infections (e.g., biofilm-associated)?
Methodological Answer: Develop a compartmental PK/PD model integrating:
- Biofilm penetration data : Measure drug diffusion using microdialysis or confocal microscopy.
- Static vs. dynamic models : Compare in vitro chemostat models vs. in vivo murine thigh infections.
- Monte Carlo simulations : Simulate 10,000 patients to achieve ≥90% target attainment (e.g., AUC/MIC > 400).
Use software like NONMEM or Phoenix WinNonlin for parameter estimation. Validate with in vivo efficacy data .
Q. How do structural modifications in this compound homologs influence antibacterial activity and resistance profiles?
Methodological Answer:
- Structure-activity relationship (SAR) studies : Synthesize analogs with modified fatty acid chains (R1) or methyl groups (R2).
- MIC testing : Compare analogs against S. aureus (MSSA/MRSA) and enterococci (VRE).
- Resistance induction : Serial passage isolates in sub-MIC concentrations for 30 days; perform whole-genome sequencing to identify mutations (e.g., vraSR operon).
Report MIC shifts and mutation frequencies (e.g., <10⁻⁹ for B2 vs. 10⁻⁷ for vancomycin) .
Data Analysis & Contradiction Resolution
Q. How should researchers reconcile discrepancies in reported resistance mutation rates for this compound?
Methodological Answer:
- Meta-analysis : Pool data from ≥5 independent studies (e.g., MIC distributions from vs. newer datasets).
- Strain variability : Test across diverse genetic backgrounds (e.g., S. aureus CC5 vs. CC8).
- Experimental conditions : Control for inoculum effect, growth media, and incubation time.
Use Fisher’s exact test or Cochran-Mantel-Haenszel analysis to assess heterogeneity. Publish raw data in supplementary materials for transparency .
Q. What statistical methods are recommended for analyzing heterogeneous in vivo efficacy data?
Methodological Answer:
- Mixed-effects models : Account for inter-animal variability in survival or bacterial load.
- Kaplan-Meier analysis : Compare time-to-mortality curves with log-rank tests.
- Bayesian hierarchical models : Integrate historical data to improve small-sample reliability.
Report 95% confidence intervals and adjust for multiple comparisons (e.g., Bonferroni correction) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
